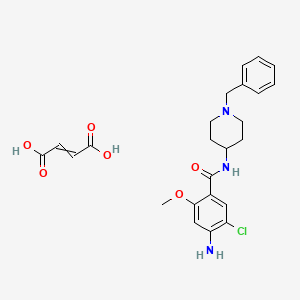
4-Amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clebopride (Maleate) is a dopamine antagonist used primarily to treat symptoms associated with functional gastrointestinal disorders. It is also used to manage nausea and vomiting, particularly those associated with chemotherapy . Chemically, it is a substituted benzamide, closely related to metoclopramide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Clebopride (Maleate) is synthesized through a series of chemical reactions involving the formation of 4-amino-5-chloro-2-methoxybenzamide, which is then reacted with 1-benzylpiperidine . The reaction conditions typically involve the use of solvents such as ethanol and methanol, and the reactions are carried out under controlled temperatures to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of Clebopride (Maleate) involves large-scale synthesis using similar chemical routes but optimized for higher efficiency and yield. The process includes rigorous quality control measures to ensure the consistency and safety of the product .
Análisis De Reacciones Químicas
Types of Reactions
Clebopride (Maleate) undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of Clebopride (Maleate), while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Clebopride (Maleate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of dopamine antagonists and their chemical properties.
Biology: Investigated for its effects on gastrointestinal motility and its potential use in treating related disorders.
Medicine: Used in clinical trials to evaluate its efficacy in managing nausea and vomiting associated with chemotherapy.
Industry: Employed in the development of new pharmaceuticals targeting gastrointestinal disorders
Mecanismo De Acción
Clebopride (Maleate) exerts its effects by antagonizing dopamine receptors, particularly the D2 receptors. This action inhibits the effects of dopamine, leading to increased gastrointestinal motility and reduced nausea and vomiting . The compound also has acetylcholinesterase inhibitory properties, which further contribute to its therapeutic effects .
Comparación Con Compuestos Similares
Clebopride (Maleate) is similar to other dopamine antagonists such as metoclopramide, domperidone, and itopride. it is unique in its combination of dopamine antagonism and acetylcholinesterase inhibition, which enhances its efficacy in treating gastrointestinal disorders . Other similar compounds include:
Metoclopramide: Primarily a dopamine antagonist with antiemetic and prokinetic properties.
Domperidone: Another dopamine antagonist used to treat nausea and vomiting.
Itopride: A dopamine antagonist with additional prokinetic effects.
Clebopride (Maleate) stands out due to its dual mechanism of action and its effectiveness in managing a broader range of gastrointestinal symptoms .
Propiedades
IUPAC Name |
4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide;but-2-enedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2.C4H4O4/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14;5-3(6)1-2-4(7)8/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25);1-2H,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVIWCRZYPHHMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00737162 |
Source


|
| Record name | But-2-enedioic acid--4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00737162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57645-85-9 |
Source


|
| Record name | But-2-enedioic acid--4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00737162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
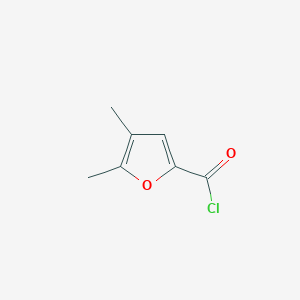
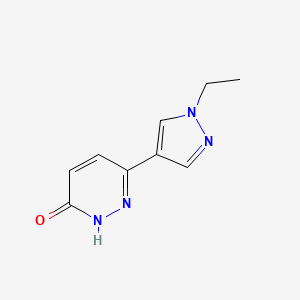
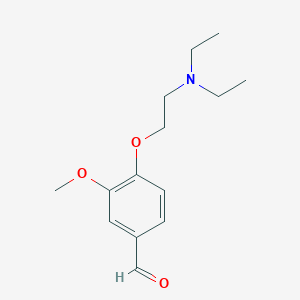
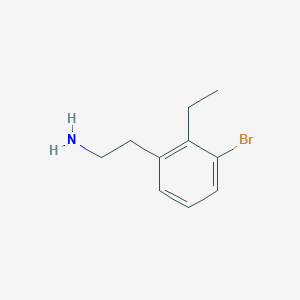
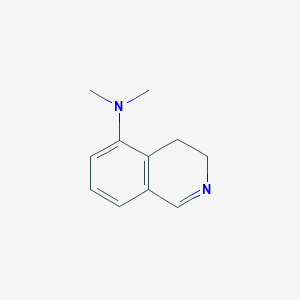
![5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13879888.png)
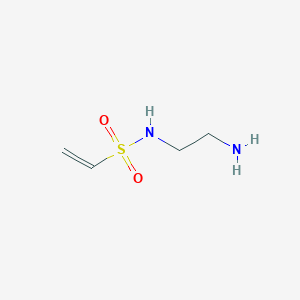


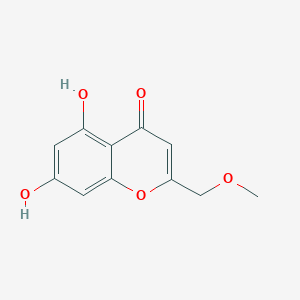
![N-[4-(methoxymethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13879912.png)
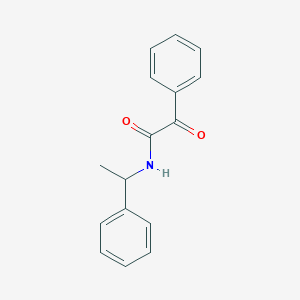
![2-Bromo-1-[3-(4-methylpiperazin-1-yl)phenyl]ethanone](/img/structure/B13879926.png)
![1-[(2,4-Dimethylphenyl)methyl]-1,4-diazepane](/img/structure/B13879929.png)
